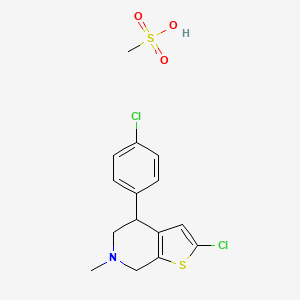
Thieno(2,3-c)pyridine, 4,5,6,7-tetrahydro-2-chloro-4-(4-chlorophenyl)-6-methyl-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simultaneous Nitrification and Denitrification (SND) 19MS is a compound used in the biological nitrogen removal process. This process is essential for treating wastewater by removing nitrogen compounds, which can cause environmental pollution if not properly managed. SND 19MS is known for its efficiency in reducing nitrogen levels in wastewater through a single-stage process, making it a cost-effective and environmentally friendly solution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SND 19MS involves the cultivation of specific microbial communities that can perform both nitrification and denitrification simultaneously. This is achieved by creating optimal conditions for the growth of these microbes, including maintaining appropriate levels of dissolved oxygen and organic carbon sources. The process typically involves the use of bioreactors where the microbial communities are cultivated and maintained.
Industrial Production Methods
In industrial settings, SND 19MS is produced using large-scale bioreactors. These reactors are designed to provide the necessary conditions for the simultaneous nitrification and denitrification process. The reactors are equipped with systems to control dissolved oxygen levels, temperature, and pH, ensuring the optimal growth and activity of the microbial communities. The process is continuously monitored and adjusted to maintain high efficiency and stability.
Chemical Reactions Analysis
Types of Reactions
SND 19MS undergoes several types of chemical reactions, including:
Oxidation: The conversion of ammonia (NH3) to nitrite (NO2-) and then to nitrate (NO3-).
Reduction: The conversion of nitrate (NO3-) to nitrogen gas (N2) through a series of intermediate steps.
Common Reagents and Conditions
The reactions involved in the SND process typically require the presence of specific microbial enzymes and cofactors. Common reagents include:
Ammonia: The primary nitrogen source.
Dissolved Oxygen: Required for the nitrification process.
Organic Carbon Sources: Such as methanol or acetate, which are used as electron donors in the denitrification process.
Major Products
The major products formed from these reactions include:
- Nitrite (NO2-)
- Nitrate (NO3-)
- Nitrogen Gas (N2)
Scientific Research Applications
SND 19MS has a wide range of scientific research applications, including:
- Wastewater Treatment : It is primarily used in the treatment of municipal and industrial wastewater to remove nitrogen compounds.
- Environmental Engineering : SND 19MS is used in the development of sustainable and cost-effective methods for nitrogen removal from various water bodies.
- Microbial Ecology : Research on SND 19MS helps in understanding the microbial communities involved in the nitrification and denitrification processes.
- Bioreactor Design : It is used in the design and optimization of bioreactors for efficient nitrogen removal.
Mechanism of Action
The mechanism of action of SND 19MS involves the simultaneous occurrence of nitrification and denitrification within a single reactor. The process is facilitated by the presence of specific microbial communities that can perform both reactions. The nitrification process involves the oxidation of ammonia to nitrite and then to nitrate, while the denitrification process involves the reduction of nitrate to nitrogen gas. The key molecular targets and pathways involved include:
- Ammonia Oxidizing Bacteria (AOB) : Responsible for the oxidation of ammonia to nitrite.
- Nitrite Oxidizing Bacteria (NOB) : Responsible for the oxidation of nitrite to nitrate.
- Denitrifying Bacteria : Responsible for the reduction of nitrate to nitrogen gas.
Comparison with Similar Compounds
SND 19MS is unique compared to other nitrogen removal processes due to its ability to perform both nitrification and denitrification simultaneously in a single reactor. Similar compounds and processes include:
- Conventional Nitrification and Denitrification : These processes occur in separate reactors and require different conditions for each step.
- Short-Cut Nitrogen Removal : This process involves the partial nitrification of ammonia to nitrite, followed by denitrification, but it is less efficient compared to SND 19MS.
Properties
CAS No. |
96333-08-3 |
|---|---|
Molecular Formula |
C15H17Cl2NO3S2 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine;methanesulfonic acid |
InChI |
InChI=1S/C14H13Cl2NS.CH4O3S/c1-17-7-12(9-2-4-10(15)5-3-9)11-6-14(16)18-13(11)8-17;1-5(2,3)4/h2-6,12H,7-8H2,1H3;1H3,(H,2,3,4) |
InChI Key |
KKULINNLLGLQLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)SC(=C2)Cl)C3=CC=C(C=C3)Cl.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















